3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid
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Overview
Description
“3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid” is a chemical compound with the CAS Number: 565168-54-9 . It has a molecular weight of 412.3 . The IUPAC name for this compound is 3-{[(4-bromophenyl)sulfonyl]-3,5-dimethylanilino}propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18BrNO4S/c1-12-9-13(2)11-15(10-12)19(8-7-17(20)21)24(22,23)16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, sulfur, nitrogen, and oxygen atoms, as well as the carbon skeleton and the positions of the hydrogen atoms.Scientific Research Applications
Organic Synthesis Applications
Several studies have focused on the synthesis and structural characterization of compounds related to 3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the utility of these compounds in understanding reaction mechanisms and designing new synthetic pathways. These compounds have been structurally characterized by X-ray single-crystal diffraction, highlighting their potential as molecular scaffolds in organic synthesis (Rublova et al., 2017).
Molecular Structure Analysis
Research has also delved into the crystal and molecular-electronic structure of compounds with similar functional groups, providing insights into their stereochemistry and electronic properties. For instance, the structural analysis of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks offers a glimpse into how these frameworks can be used for luminescence sensing, showcasing the importance of such compounds in the development of new materials and sensors (Shi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-(N-(4-bromophenyl)sulfonyl-3,5-dimethylanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-12-9-13(2)11-15(10-12)19(8-7-17(20)21)24(22,23)16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGBCSKQSKPVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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